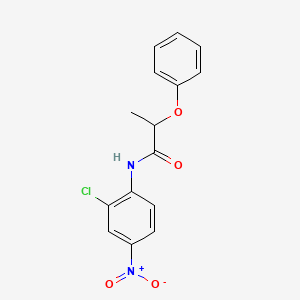
4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action is still under investigation. Its biochemical and physiological effects have shown promising results, making it an attractive compound for future research.
作用機序
The mechanism of action of 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is still under investigation. However, preliminary studies have shown that it targets specific cellular pathways that are involved in the regulation of cell growth and proliferation. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models.
Biochemical and Physiological Effects:
4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has shown various biochemical and physiological effects in animal models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. This compound also has anti-inflammatory effects and can reduce oxidative stress in various animal models. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its unique structure and mechanism of action. This compound has shown promising results in various animal models and can be used as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for the research of 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. One of the primary directions is the development of new drugs based on this compound. Researchers can modify the structure of this compound to improve its solubility and pharmacokinetic properties. Additionally, further studies can be conducted to investigate its mechanism of action and potential applications in various diseases. Finally, researchers can explore the use of this compound in combination with other drugs to improve its efficacy and reduce potential side effects.
In conclusion, 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a promising compound with potential applications in various scientific fields. Its unique structure and mechanism of action make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.
合成法
The synthesis of 4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine involves a multi-step process that includes the condensation of 2-aminobenzimidazole with octyl isocyanate, followed by the reaction with ethyl oxalate to form the intermediate compound. The final product is obtained by the reaction of the intermediate compound with hydrazine hydrate and sodium hydroxide. This method has been optimized to obtain a high yield of the compound with good purity.
科学的研究の応用
4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has potential applications in various scientific fields. One of the primary applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an attractive candidate for the treatment of various diseases, including cancer, bacterial and viral infections, and neurological disorders.
特性
IUPAC Name |
4-(1-octylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-2-3-4-5-6-9-12-22-14-11-8-7-10-13(14)19-17(22)15-16(18)21-23-20-15/h7-8,10-11H,2-6,9,12H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGDYRVSWPJYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)

![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)

![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5129275.png)
![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)

![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)